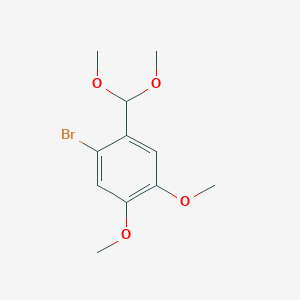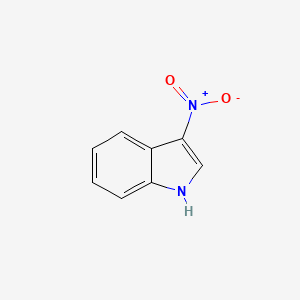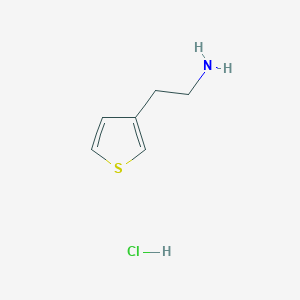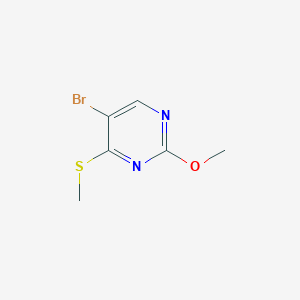
2-Fluoro-1,4-dimethylbenzene
Overview
Description
2-Fluoro-1,4-dimethylbenzene is a chemical compound with the CAS Number: 696-01-5 . It has a molecular weight of 124.16 and its IUPAC name is this compound . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific reactions involving this compound are not available, it’s worth noting that benzene rings like this one can undergo electrophilic aromatic substitution . This is a common reaction for aromatic compounds where an electrophile replaces one of the hydrogens on the aromatic ring .Physical And Chemical Properties Analysis
This compound is a colorless to light-yellow liquid .Scientific Research Applications
Kinetics and Combustion Studies
Research by Gaïl, Dagaut, Black, and Simmie (2008) on the kinetics of 1,2-Dimethylbenzene oxidation and ignition provides insights that can be indirectly applied to understand the reactivity of similar compounds like 2-Fluoro-1,4-dimethylbenzene. Their study compares the reactivity of different dimethylbenzene isomers under various conditions, highlighting the importance of structural variations on combustion properties (Gaïl et al., 2008).
Thermodynamics of Fluorinated Compounds
González et al. (2021) explored the thermodynamics of mixtures containing fluorinated benzenes, which can be relevant to understanding the interactions and properties of this compound in various solvents and conditions. Their work involves the application of different thermodynamic models to predict behaviors of these mixtures, contributing to the broader understanding of fluorinated aromatic compounds in chemical processes (González et al., 2021).
Nucleophilic Substitution Reactions
A study by Goryunov et al. (2010) on the reactions of di- and trifluorobenzenes with various reagents highlights the potential for this compound to undergo nucleophilic substitution. This work provides evidence for the mechanisms of aromatic nucleophilic substitution, which could be applicable to the chemical transformations of this compound in synthetic applications (Goryunov et al., 2010).
Material Science and Photophysics
Levitus et al. (2001) investigated the photophysics of 1,4-diethynylbenzene derivatives, providing a basis for understanding the optical properties of related compounds like this compound. Their study on the aggregation and emission properties of these compounds in solution and in crystals could inform the development of new materials based on fluorinated benzene derivatives (Levitus et al., 2001).
Organic Synthesis Applications
Research on the synthesis and properties of luminophores derived from fluorinated biphenyls by Olkhovik et al. (2008) can be extended to compounds like this compound. Their work on developing new luminescent materials through the introduction of fluorine atoms into organic compounds underscores the role of fluorinated derivatives in advanced material synthesis (Olkhovik et al., 2008).
Mechanism of Action
Mode of Action
Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a mode of action for 2-Fluoro-1,4-dimethylbenzene.
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, depending on their specific functional groups .
Safety and Hazards
properties
IUPAC Name |
2-fluoro-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAVYWPXOXAOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490107 | |
| Record name | 2-Fluoro-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-01-5 | |
| Record name | 2-Fluoro-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)




![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)



![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)